13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is a chemical compound . It is an abundant essential n-3 polyunsaturated fatty acid in the CNS, shown to play a major anti-inflammatory role .
Synthesis Analysis
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is an autoxidation product of docosahexaenoic acid (DHA) in vitro. According to Sprecher, in mammals, DHA is synthesized via a retro-conversion process in peroxisomes-the aerobic delta4 desaturation-independent pathway .Molecular Structure Analysis
The molecular formula of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is C22H32O3. Its molecular weight is 344.495 . The InChI key is MBMBGCFOFBJSGT-KUBAVDMBSA-N .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid include a molecular weight of 344.495 and a molecular formula of C22H32O3. It has a density of 0.9500g/mL and a flash point of 62°C .Scientific Research Applications
Anti-Inflammatory and Proresolving Actions : A study identified a pathway involving biosynthesis of potent anti-inflammatory and proresolving mediators from docosahexaenoic acid (DHA) by macrophages. These mediators, including 14S-hydroxydocosa-4Z,7Z,10Z,12E,16Z,19Z-hexaenoic acid, exhibit potent anti-inflammatory and proresolving activity similar to resolvin E1 and protectin D1 (Serhan et al., 2009).
Metabolism and Biological Production : Another study focused on 17S-HDPAn-6 and 10S,17S-HDPAn-6, potent anti-inflammatory resolvins derived from DPAn-6, analogous in structure and action to DHA-derived resolvins. These resolvins showed potential as drug candidates, and the study explored their metabolic stability and therapeutic profiles (Dangi et al., 2010).
Role in Pulmonary Fibrosis : Research has shown that Protectin DX (10S,17S-dihydroxydocosa-4Z,7Z,11E,13Z,15E,19Z-hexaenoic acid) exerts a potential therapeutic effect on mice with pulmonary fibrosis. It was found to ameliorate bleomycin-induced pulmonary fibrosis and lung dysfunction in mice, suggesting its role in the treatment of fibrotic lung diseases (Li et al., 2017).
Conversion and Inhibition in Inflammation : A study on 13S,14S-epoxy-maresin showed that it is converted by human macrophages to maresin 1 (MaR1), and it inhibits leukotriene A4 hydrolase (LTA4H), indicating its role in the resolution of inflammation (Dalli et al., 2013).
Mechanism of Action
Target of Action
13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid is a type of hydroxydocosahexaenoic acid . It is a metabolite produced by metabolism in humans and mice . .
Biochemical Pathways
The compound is a type of acylcarnitine, which are known to play a role in the transport of long-chain fatty acids into the mitochondria for beta-oxidation . .
Safety and Hazards
Future Directions
properties
IUPAC Name |
13-hydroxydocosa-4,7,10,14,16,19-hexaenoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-9-12-15-18-21(23)19-16-13-10-7-6-8-11-14-17-20-22(24)25/h3-4,6-7,9,11-16,18,21,23H,2,5,8,10,17,19-20H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVOKGDVLLIUMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CC=CC(CC=CCC=CCC=CCCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50724582 |
Source
|
Record name | 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
90780-53-3 |
Source
|
Record name | 13-Hydroxydocosa-4,7,10,14,16,19-hexaenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50724582 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.